Cyclohexanecarbonyl chloride structural features and properties
Cyclohexanecarbonyl chloride structural features and properties
An In-depth Technical Guide to Cyclohexanecarbonyl Chloride: Structural Features, Properties, and Applications
Cyclohexanecarbonyl chloride is a versatile chemical intermediate characterized by a reactive acyl chloride functional group attached to a stable cyclohexane (B81311) ring.[1][2] This structure makes it a valuable reagent in organic synthesis, serving as a precursor for introducing the cyclohexanecarbonyl moiety into a wide array of molecules.[2] Its utility is particularly prominent in the pharmaceutical, agrochemical, and materials science sectors for the synthesis of complex target molecules.[1][2]
Structural Features
Cyclohexanecarbonyl chloride, with the chemical formula C₇H₁₁ClO, consists of a six-carbon cyclohexane ring bonded to a carbonyl chloride group (-COCl).[1][3] The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which is the basis of its reactivity.[1]
Caption: Chemical structure of Cyclohexanecarbonyl chloride.
Physical and Chemical Properties
Cyclohexanecarbonyl chloride is a clear, colorless to pale straw-colored liquid that is sensitive to moisture.[4][5] It is soluble in organic solvents but hydrolyzes in water.[1]
Table 1: Physical Properties of Cyclohexanecarbonyl Chloride
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁ClO | [1][3][4][6] |
| Molar Mass | 146.61 g/mol | [3][6][7] |
| Appearance | Clear colorless to straw colored liquid | [4][5] |
| Density | 1.096 g/mL at 25 °C | [3][4][7] |
| Boiling Point | 184 °C | [3][4][7] |
| Flash Point | 66 °C (152 °F) | [3][4] |
| Refractive Index | n20/D 1.469 | [3][4][7] |
| Vapor Pressure | 0.915 mmHg at 25°C | [3] |
| Water Solubility | Hydrolyzes | [3][4][8] |
Table 2: Chemical and Safety Information
| Identifier | Value / Information | Reference |
| CAS Number | 2719-27-9 | [1][3][4] |
| EC Number | 220-322-7 | [6][7] |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) | [4][6] |
| Precautionary Statements | P261, P270, P280, P301+P312, P303+P361+P353, P305+P351+P338 | [4] |
| Hazard Class | 8 (Corrosive) | [4][8] |
| Packing Group | II | [4][8] |
| Storage | Store below +30°C in a cool, dry, well-ventilated place away from moisture and oxidizing agents. | [1][3][4][9] |
Reactivity and Reaction Mechanisms
The primary reactivity of cyclohexanecarbonyl chloride stems from the electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. This reactivity makes it an excellent acylating agent.[1]
-
Acylation of Amines and Alcohols : It reacts with amines to form N-cyclohexyl amides and with alcohols to form cyclohexyl esters.
-
Friedel-Crafts Acylation : It can be used to acylate aromatic rings in the presence of a Lewis acid catalyst.
-
Hydrolysis : It reacts with water to form cyclohexanecarboxylic acid and hydrochloric acid.[1]
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the chloride leaving group.
Caption: General mechanism of Nucleophilic Acyl Substitution.
Applications in Research and Drug Development
Cyclohexanecarbonyl chloride is a crucial building block in the synthesis of numerous high-value chemicals.
-
Pharmaceuticals : It is a key intermediate in the production of the anti-parasitic drug Praziquantel.[2][10] It is also used in the synthesis of the 5-HT1A receptor antagonist WAY-100635 and other therapeutic agents like Sienetine.[2][11] Its cyclohexane moiety can enhance the metabolic stability of drug candidates.[2]
-
Agrochemicals : The compound and its derivatives are used to produce herbicides and organic phosphorus pesticides.[1][11]
-
Antimicrobial Agents : Research has shown its use in preparing thiourea (B124793) derivative ligands that exhibit antibacterial and anti-yeast properties.[2][4][8]
-
Materials Science : It serves as an intermediate in the creation of dyes and pigments.[2]
Experimental Protocols
Synthesis of Cyclohexanecarbonyl Chloride
The most common laboratory and industrial method for preparing cyclohexanecarbonyl chloride is the reaction of cyclohexanecarboxylic acid with thionyl chloride (SOCl₂).[2][3]
Materials and Equipment:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., benzene (B151609) or dichloromethane)[12][13]
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (if removing water azeotropically)[12]
-
Magnetic stirrer and heating mantle
-
Gas trap (for HCl and SO₂ byproducts)
-
Distillation apparatus for purification[14]
Procedure:
-
Preparation : In a round-bottom flask equipped with a reflux condenser and a gas trap, place cyclohexanecarboxylic acid. If using a solvent, add it now. The system should be protected from atmospheric moisture.
-
Reagent Addition : Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the carboxylic acid.[14] The reaction is exothermic and produces gaseous byproducts (SO₂ and HCl).[2][14]
-
Reaction : Heat the mixture to reflux for 1-3 hours.[12][14] The reaction is complete when gas evolution ceases.
-
Work-up : After cooling, the excess thionyl chloride and any solvent can be removed by distillation at atmospheric pressure.
-
Purification : The crude cyclohexanecarbonyl chloride is then purified by vacuum distillation to yield the final product.[14]
Caption: Experimental workflow for the synthesis of Cyclohexanecarbonyl chloride.
Analytical and Characterization Methods
The identity and purity of synthesized cyclohexanecarbonyl chloride are confirmed using various analytical techniques.
-
Gas Chromatography (GC) : Used to monitor the conversion of the starting material and the selectivity of the reaction, often showing yields greater than 99%.[12]
-
Spectroscopy : Spectroscopic methods provide structural confirmation.
Table 3: Spectroscopic Data for Cyclohexanecarbonyl Chloride
| Technique | Key Features and Observations | Reference |
| ¹H NMR | Complex multiplets in the aliphatic region (δ 1.2-2.8 ppm) corresponding to the cyclohexane ring protons. | [15] |
| ¹³C NMR | A characteristic peak for the carbonyl carbon appears in the downfield region (δ > 160 ppm). Resonances for the cyclohexane carbons appear upfield. | |
| IR Spectroscopy | A strong, sharp absorption band for the C=O stretch of the acyl chloride is observed around 1800 cm⁻¹. | [6][16] |
| Mass Spectrometry | The mass spectrum shows the molecular ion peak (m/z 146) and characteristic fragmentation patterns, including a prominent peak at m/z 83 corresponding to the cyclohexyl cation. | [17] |
Safety and Handling
Cyclohexanecarbonyl chloride is a hazardous substance that requires careful handling.
-
Hazards : It is corrosive and can cause severe skin burns and eye damage.[1][6][8][18] It is harmful if swallowed and may cause respiratory irritation.[4][6][8] The liquid is combustible and reacts with water, releasing toxic gases.[1][8]
-
Precautions : Always handle in a well-ventilated area or fume hood.[18][19] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][18] Keep away from heat, sparks, and open flames.[18]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] It is moisture-sensitive and should be stored under an inert atmosphere if possible.[4][8][9]
-
First Aid : In case of skin contact, wash immediately with plenty of water.[18] For eye contact, rinse cautiously with water for several minutes.[9][18] If inhaled, move the person to fresh air.[18] In all cases of exposure, seek immediate medical attention.[9][18]
References
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- 7. 环己甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Cyclohexanecarbonyl chloride, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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